molecular formula C18H17F4N3O3 B612235 Seviteronel CAS No. 1610537-15-9

Seviteronel

货号: B612235
CAS 编号: 1610537-15-9
分子量: 399.3 g/mol
InChI 键: ZBRAJOQFSNYJMF-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Seviteronel (also known as INO-464) is an innovative compound that functions primarily as a selective inhibitor of cytochrome P450 17A1 (CYP17) lyase and an androgen receptor (AR) antagonist. Its biological activity has garnered attention for its potential therapeutic applications, particularly in the treatment of various androgen receptor-positive cancers, including castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC).

This compound operates through a dual mechanism:

  • CYP17 Lyase Inhibition : This action reduces the production of androgens, which are critical for the growth of certain tumors.
  • Androgen Receptor Antagonism : By blocking AR, this compound directly inhibits the signaling pathways that promote cancer cell proliferation.

This dual action distinguishes this compound from other treatments like abiraterone, which primarily inhibit CYP17 but do not possess significant AR antagonistic properties. Studies have shown that this compound preferentially inhibits CYP17 lyase over hydroxylase, leading to a lesser impact on cortisol production compared to traditional inhibitors .

Preclinical Findings

In vitro and in vivo studies have demonstrated this compound's efficacy across several tumor types:

  • Castration-Resistant Prostate Cancer (CRPC) : this compound has shown significant anti-tumor activity in preclinical models, leading to sustained reductions in prostate-specific antigen (PSA) levels, indicating effective androgen suppression .
  • Triple-Negative Breast Cancer (TNBC) : Research indicates that this compound may enhance the effects of CDK4/6 inhibitors when used in combination therapy .

Clinical Trials

This compound has undergone several clinical trials, primarily focusing on its safety and efficacy:

Study Phase Population Dosage Outcomes
Phase IWomen with ER+ breast cancer or TNBC450 mg QDWell-tolerated; clinical benefit rate (CBR) at 16 weeks was 33% in TNBC patients .
Phase IMen with CRPC750 mg QDDemonstrated sustained PSA reduction; well-tolerated with manageable adverse effects .
Phase IIWomen with advanced AR+ TNBC450 mg QDCBR at 16 weeks was 33%; no objective tumor responses reported .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events include:

  • Tremors
  • Nausea
  • Vomiting
  • Fatigue

Serious adverse events were rare but included instances of confusional states and delirium at higher doses . The recommended phase II dose was established at 450 mg daily based on tolerability assessments.

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • A case involving a patient with advanced TNBC showed a significant decrease in tumor markers following treatment with this compound, supporting its role in managing aggressive breast cancers .
  • Another study reported a sustained reduction in PSA levels in patients treated for CRPC, indicating effective androgen suppression and potential for improved patient outcomes .

属性

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025651
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610537-15-9
Record name Seviteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seviteronel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seviteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEVITERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。